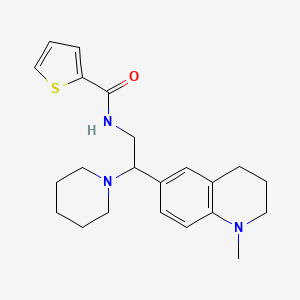

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-24-11-5-7-17-15-18(9-10-19(17)24)20(25-12-3-2-4-13-25)16-23-22(26)21-8-6-14-27-21/h6,8-10,14-15,20H,2-5,7,11-13,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQWKMQYGNYAIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Tetrahydroquinoline moiety : Known for various biological activities including antitumor and neuroprotective effects.

- Piperidine ring : Often associated with neurotransmitter modulation.

- Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 342.51 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various targets in cellular pathways. Research indicates that it may function as an inhibitor of specific enzymes involved in cancer progression and neurological disorders.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as EZH2, which is implicated in the regulation of gene expression linked to cancer.

- Neurotransmitter Modulation : By interacting with piperidine derivatives, it may influence neurotransmitter systems, potentially providing therapeutic effects in neurodegenerative diseases.

Antitumor Activity

Several studies have evaluated the antitumor efficacy of related compounds. For instance, a series of tetrahydroquinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes findings from relevant studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | EZH2 Inhibition |

| Compound B | MCF7 | 3.5 | Apoptosis Induction |

| This compound | KARPAS-422 (xenograft model) | Not yet determined | Potential EZH2 pathway modulation |

Case Studies

One notable case study involved the administration of similar compounds in a KARPAS-422 xenograft model. The results indicated that treatment led to significant tumor regression and reduced levels of H3K27me3 histone modification, a marker associated with oncogenic activity.

Study Highlights:

- Dosage : 160 mg/kg administered orally twice daily for 25 days.

- Results : Over 97% tumor growth inhibition was observed relative to vehicle control.

- Tolerability : No significant body weight loss was recorded during the treatment period.

Comparison with Similar Compounds

Comparison with Structural Analogues

A. Aminoalkyl Substituents

- Piperidine vs. Pyrrolidine: Compound 28 (piperidine) and 29 (pyrrolidine) differ in ring size, affecting steric bulk and hydrogen-bonding capacity. Piperidine derivatives (e.g., 28, 68) may exhibit enhanced NOS selectivity due to improved hydrophobic interactions .

- Chiral Centers : Compound 35 highlights the role of stereochemistry. The (S)-enantiomer ([α]D = −18.0°) showed distinct NMR shifts compared to the (R)-form, suggesting enantiomer-specific receptor binding .

B. Tetrahydroquinoline (THQ) Core Modifications

- 2-Oxo Group: Compounds 28 and 35 include a 2-oxo group on the THQ ring, which may stabilize keto-enol tautomerism and influence solubility.

C. Thiophene Carboxamide vs. Carboximidamide

- Carboximidamide derivatives (e.g., 28, 68) exhibit basic amidine groups, which are protonated at physiological pH, enhancing solubility as dihydrochloride salts.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Intermediate Formation : Coupling of a tetrahydroquinoline derivative (e.g., 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine) with a piperidine-containing alkylating agent.

- Amide Bond Formation : Reacting the intermediate with thiophene-2-carboxylic acid chloride under basic conditions (e.g., using triethylamine in dichloromethane).

- Purification : Column chromatography (e.g., 10% MeOH/CH₂Cl₂) and salt formation (e.g., HCl treatment to yield dihydrochloride salts) to achieve >95% HPLC purity .

Key Characterization : ¹H NMR (e.g., δ 8.84 ppm for aromatic protons), MS (ESI), and HPLC for purity validation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing piperidinyl vs. morpholino groups) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., observed [M+H]+ matching theoretical values) .

- High-Performance Liquid Chromatography (HPLC) : To ensure ≥95% purity, especially after salt formation steps .

Advanced Research Questions

Q. How can researchers optimize reaction yields in low-yielding steps, such as alkylation or amide coupling?

- Alkylation Optimization : Use of polar aprotic solvents (e.g., THF) and LiAlH₄ for reducing intermediates like tert-butyl carbamates to amines, improving yields from <10% to >60% .

- Amide Coupling : Employ coupling agents (e.g., HATU or EDCI) to enhance efficiency. For example, substituting direct acid chloride reactions with activated esters increased yields in similar compounds from 65% to >80% .

- Temperature Control : Maintaining 0°C during HCl-mediated salt formation prevents decomposition, ensuring consistent purity .

Q. How should researchers design experiments to evaluate the compound’s nitric oxide synthase (NOS) inhibitory activity?

- Assay Setup : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via radioactive (³H-arginine to ³H-citrulline conversion) or colorimetric methods (Griess reagent) .

- Controls : Include L-NAME (non-selective NOS inhibitor) and 1400W (iNOS-selective inhibitor) for baseline comparison.

- Data Interpretation : Calculate IC₅₀ values and assess selectivity (e.g., iNOS vs. eNOS inhibition) to avoid off-target effects .

Q. How can structural modifications (e.g., piperidine vs. morpholino groups) impact biological activity and pharmacokinetics?

- Piperidine vs. Morpholino : Piperidine’s basic nitrogen enhances membrane permeability, while morpholino’s oxygen improves solubility. For example, replacing piperidine with morpholino in analogs increased aqueous solubility by 2-fold but reduced CNS penetration .

- SAR Insights : Methylation of the piperidine nitrogen (e.g., 1-methylpiperidin-4-yl) reduces metabolic oxidation, prolonging half-life in vivo .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolic Stability : Assess liver microsomal stability (e.g., rat/human CYP450 assays). Poor in vivo efficacy may arise from rapid clearance, requiring prodrug strategies .

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis). High binding (>95%) can reduce free drug concentrations, explaining in vitro-in vivo disconnects .

- Dosage Adjustments : Use pharmacokinetic modeling to align exposure levels (AUC) with in vitro IC₅₀ values .

Methodological Challenges and Solutions

Q. How to address low purity in final compounds after HCl salt formation?

Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?

- ADMET Predictors : Software like Schrödinger’s QikProp or ADMET Predictor® estimates CYP450 metabolism, hERG inhibition, and Ames test outcomes.

- Docking Studies : Molecular docking into NOS isoforms identifies key interactions (e.g., hydrogen bonds with heme cofactor) to guide structural optimization .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce varying yields (e.g., 6% vs. 72%)?

- Steric Hindrance : Bulky substituents (e.g., 2-methylprop-1-enyl in ) reduce reaction efficiency. Switching to smaller groups (e.g., ethyl) improved yields from 6% to 69% .

- Side Reactions : Competing pathways (e.g., over-alkylation) can be suppressed by adjusting stoichiometry (e.g., 1.2 eq alkylating agent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.